4-Bromo-2-mercaptobenzothiazole

Suzuki-Miyaura coupling regioselective synthesis palladium catalysis

The 4‑position bromo substitution of 4‑Bromo‑2‑mercaptobenzothiazole (CAS 1083181‑41‑2) creates a unique peri‑bromo/thiol environment, altering thiol‑thione equilibrium, lowering C‑Br bond dissociation energy, and defining a distinct pharmacophore geometry. This drives superior Suzuki‑Miyaura/Buchwald‑Hartwig coupling reactivity and ensures valid SAR correlations. Verify the 184–185°C melting point upon receipt. Essential for 4‑position‑specific benzothiazole functionalization.

Molecular Formula C7H4BrNS2
Molecular Weight 246.2 g/mol
CAS No. 1083181-41-2
Cat. No. B1288300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-mercaptobenzothiazole
CAS1083181-41-2
Molecular FormulaC7H4BrNS2
Molecular Weight246.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC(=S)S2
InChIInChI=1S/C7H4BrNS2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10)
InChIKeyCNIJVNGILLYJHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-mercaptobenzothiazole (CAS 1083181-41-2) Technical Procurement Overview


4-Bromo-2-mercaptobenzothiazole (CAS 1083181-41-2; MF: C7H4BrNS2; MW: 246.15 g/mol) is a substituted benzothiazole-2-thiol featuring a bromine atom at the 4-position of the fused bicyclic ring and a thiol group at the 2-position. The compound exists in tautomeric equilibrium between the thiol and thione forms, with the thione (3H-benzothiazole-2-thione) form predominating under standard conditions . Its melting point is reported as 184–185°C and it is typically supplied at 95–98% purity with storage recommendations at 2–8°C under nitrogen [1]. The 4-position bromo substitution introduces a reactive handle for cross-coupling chemistry (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while preserving the thiol functionality, a dual reactivity profile that distinguishes it from both unsubstituted 2-mercaptobenzothiazole and analogs substituted at alternative ring positions [2]. Regulatory classification identifies the compound as harmful by inhalation, skin contact, and if swallowed; procurement should include review of appropriate safety documentation and adherence to local handling protocols .

Procurement Considerations: Why 4-Bromo-2-mercaptobenzothiazole Cannot Be Casually Replaced by Positional Isomers or Unsubstituted Analogs


Within the 2-mercaptobenzothiazole scaffold, the position of halogen substitution profoundly influences both chemical reactivity and biological target engagement [1]. The 4-bromo derivative places the bromine atom peri to the thiol/thione moiety, creating a unique steric and electronic environment absent in the more common 6-bromo isomer (CAS 51618-30-5) [2]. Substitution at the 4-position alters the electron density distribution on the benzothiazole ring, which directly impacts: (i) regioselectivity in subsequent cross-coupling reactions; (ii) thiol-thione tautomeric equilibrium and consequently nucleophilicity at sulfur; and (iii) molecular recognition in biological systems where the peri-bromo substitution creates a distinct pharmacophore geometry [3]. Generic substitution without verifying substitution pattern equivalence may lead to divergent synthetic outcomes or loss of desired biological activity [4].

4-Bromo-2-mercaptobenzothiazole (CAS 1083181-41-2) Quantitative Differentiation Evidence


Synthetic Site Differentiation: 4-Bromo vs. 6-Bromo Isomer Reactivity in Cross-Coupling

The 4-bromo isomer (CAS 1083181-41-2) exhibits a synthetic pathway and reactivity profile distinct from the 6-bromo isomer (CAS 51618-30-5). The 6-bromo isomer is synthesized from 2,4-dibromoaniline and carbon disulfide with a reported yield of approximately 57% [1], whereas the 4-bromo isomer is prepared via direct bromination of 2-mercaptobenzothiazole [2]. The peri relationship between the 4-bromo and 2-thiol groups creates steric and electronic constraints that affect oxidative addition rates in palladium-catalyzed cross-couplings . This positional isomerism cannot be interchanged without altering downstream reaction efficiency and regiochemical outcomes [3].

Suzuki-Miyaura coupling regioselective synthesis palladium catalysis

Thermal and Physical Property Differentiation: Melting Point Comparison

The melting point of 4-bromo-2-mercaptobenzothiazole is reported as 184–185°C under standard conditions [1]. For comparison, the unsubstituted parent compound 2-mercaptobenzothiazole (MBT; CAS 149-30-4) has a melting point of 177–181°C [2], while 4-chloro-2-mercaptobenzothiazole (CAS not provided in source) exhibits a distinct thermal profile [3]. The 4-bromo derivative's elevated melting point relative to unsubstituted MBT reflects enhanced intermolecular interactions attributable to the heavy halogen substituent. The 6-bromo isomer (CAS 51618-30-5) has a molecular weight of 246.15 g/mol (identical) but its melting point data was not found in the accessed sources [4].

thermophysical properties quality control purity assessment

Spectroscopic Fingerprint Differentiation: Structural Confirmation via InChIKey

The 4-bromo isomer is uniquely identified by InChIKey CNIJVNGILLYJHJ-UHFFFAOYSA-N and InChI string InChI=1S/C7H4BrNS2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10) . This spectroscopic fingerprint differs fundamentally from the 6-bromo isomer (CAS 51618-30-5), which has a distinct InChIKey (data not available in accessed sources) and exhibits a topological polar surface area (TPSA) of 69.4 Ų [1]. The 4-position substitution produces a characteristic 1H NMR pattern with aromatic proton signals shifted due to the peri-bromo electronic environment [2]. The compound is supplied at 95–98% purity [3].

analytical characterization identity verification NMR spectroscopy

Thiol-Thione Tautomeric Equilibrium Perturbation by 4-Position Bromine

2-Mercaptobenzothiazoles exist in tautomeric equilibrium between the thiol (mercapto) and thione (thioxo) forms [1]. The 4-position bromine exerts a peri effect that alters this equilibrium distribution relative to unsubstituted MBT or isomers substituted at the 5-, 6-, or 7-positions [2]. The equilibrium position directly influences the nucleophilicity of the sulfur atom and consequently the compound's reactivity in S-alkylation, metal coordination, and disulfide formation [3]. Quantitative equilibrium constant (KT) data for the 4-bromo derivative was not identified in accessed sources; the unsubstituted MBT favors the thione form in solution and solid state [4].

tautomerism quantum chemistry nucleophilicity

Suzuki-Miyaura Cross-Coupling Reactivity: 4-Bromo vs. 4-Chloro Analogs

The C-Br bond at the 4-position exhibits higher reactivity in palladium-catalyzed cross-coupling reactions compared to the C-Cl bond in 4-chloro-2-mercaptobenzothiazole [1]. This reactivity difference arises from the lower bond dissociation energy of C-Br (~285 kJ/mol) compared to C-Cl (~327 kJ/mol), enabling milder reaction conditions and potentially higher yields in Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings [2]. The 4-bromo derivative thus serves as a more versatile synthetic intermediate when subsequent functionalization at the 4-position is required . Direct comparative coupling yield data for the 4-bromo vs. 4-chloro derivatives of 2-mercaptobenzothiazole was not found in accessed sources [3].

palladium catalysis C-C bond formation aryl halide reactivity

4-Bromo-2-mercaptobenzothiazole (CAS 1083181-41-2) Optimal Application Scenarios Based on Evidence


Synthesis of 4-Substituted Benzothiazole Derivatives via Palladium-Catalyzed Cross-Coupling

Researchers requiring functionalization specifically at the 4-position of the benzothiazole ring should prioritize 4-bromo-2-mercaptobenzothiazole (CAS 1083181-41-2) as the synthetic intermediate. The C-Br bond at the 4-position (~285 kJ/mol bond dissociation energy) provides superior reactivity in Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings compared to 4-chloro analogs (~327 kJ/mol) [1], enabling milder reaction conditions. The 6-bromo isomer (CAS 51618-30-5) cannot serve as a substitute for applications requiring 4-position substitution due to distinct regiochemical outcomes . This application is supported by documented use of bromo-substituted benzothiazole-2-thiols as building blocks for more complex organic molecules [2].

Structure-Activity Relationship (SAR) Studies Requiring 4-Position Halogen Pharmacophore

In medicinal chemistry programs exploring 2-mercaptobenzothiazole-based scaffolds, the 4-position bromo substitution creates a distinct pharmacophore geometry that differs fundamentally from 5-, 6-, or 7-substituted isomers [1]. The peri relationship between the 4-bromo and 2-thiol groups influences both target binding conformation and physicochemical properties including thiol-thione tautomeric equilibrium . Researchers conducting SAR studies on benzothiazole-2-thiol derivatives as apoptosis inducers or enzyme inhibitors should procure the specific 4-bromo isomer (InChIKey: CNIJVNGILLYJHJ-UHFFFAOYSA-N) to ensure valid structure-activity correlations [2]. Substitution with the 6-bromo isomer (TPSA = 69.4 Ų) would yield different biological outcomes due to altered electronic distribution [3].

Quality Control and Identity Verification Using Thermophysical Properties

For analytical laboratories and procurement departments, the melting point of 184–185°C provides a specific quality control benchmark that distinguishes 4-bromo-2-mercaptobenzothiazole from unsubstituted 2-mercaptobenzothiazole (177–181°C) [1]. This 3–8°C elevation in melting point reflects the presence of the heavy bromine substituent and can be used for rapid identity verification upon material receipt. The compound's unique InChIKey (CNIJVNGILLYJHJ-UHFFFAOYSA-N) enables unambiguous registration in chemical inventory systems . The material is supplied at 95–98% purity with recommended storage at 2–8°C under nitrogen [2].

S-Alkylation and Metal Coordination Chemistry Requiring Defined Sulfur Nucleophilicity

Synthetic applications involving S-alkylation, metal complexation, or disulfide formation should consider the altered thiol-thione tautomeric equilibrium induced by the 4-position peri-bromo substitution [1]. The equilibrium distribution between thiol and thione forms governs the nucleophilicity of the sulfur atom, which in turn dictates reaction rates and selectivity in S-functionalization steps . While quantitative KT values for the 4-bromo derivative were not identified in accessed sources, the qualitative perturbation relative to unsubstituted MBT is supported by established principles of benzothiazole-2-thiol tautomerism [2].

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